1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Description

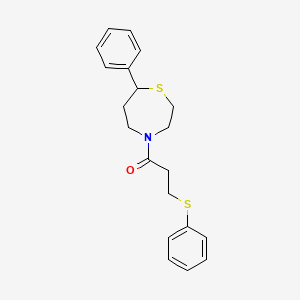

1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a sulfur-containing organic compound featuring a 1,4-thiazepane ring (a seven-membered heterocycle with nitrogen and sulfur) substituted with a phenyl group at the 7-position. The propan-1-one backbone is further modified with a phenylthio group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name |

3-phenylsulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS2/c22-20(12-15-23-18-9-5-2-6-10-18)21-13-11-19(24-16-14-21)17-7-3-1-4-8-17/h1-10,19H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCHHIQNACARKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the phenylthio group via nucleophilic substitution. The final step involves the addition of the propanone moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazepane ring and phenylthio group play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline and Thiazepane Moieties

Compounds ME-1 to ME-6 () share a propan-1-one backbone but differ in substituents and heterocyclic systems. For example:

- ME-1 : 3-(Hydrazinyloxy)-1-(3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one contains a pyrazoline ring instead of a thiazepane.

- ME-3 : Features a 4-chlorophenyl group, altering electronic properties compared to the phenylthio group in the target compound.

Key Structural Differences:

| Property | Target Compound | ME-1–ME-6 Series |

|---|---|---|

| Core Heterocycle | 1,4-Thiazepane (7-membered) | Pyrazoline (5-membered) |

| Substituent at C3 | Phenylthio (S-linked aryl) | Hydrazinyloxy (N–O-linked) |

| Aromatic Substitution | Phenyl at C7 of thiazepane | p-Tolyl/chlorophenyl at pyrazole |

Physicochemical Properties

Polarity and Chromatographic Behavior

TLC Rf values for ME-1–ME-6 range from 0.38 to 0.45 (), suggesting moderate polarity. However, experimental validation is required.

Spectroscopic Features

- 1H NMR : ME-1–ME-6 exhibit characteristic pyrazoline methylene protons at δ 1.27–1.32 and pyrazole ring protons at δ 3.65–3.69 . The target compound’s thiazepane ring protons are expected downfield (δ 3.5–4.5) due to sulfur’s electronegativity.

- IR : The carbonyl stretch (C=O) in ME-1–ME-6 appears near 1680–1700 cm⁻¹; the target compound’s ketone group may show a similar absorption.

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its thiazepane ring, which contributes to its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : C₁₄H₁₉NOS

- CAS Number : 90629342

This compound features a thiazepane moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general pathway is often employed:

- Formation of Thiazepane Ring : The synthesis starts with the formation of the thiazepane ring through cyclization reactions involving thioureas and appropriate carbonyl compounds.

- Substitution Reactions : Subsequent substitution reactions introduce the phenylthio group at the propanone position.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notably, research focused on related β-aryl-β-mercapto ketones has shown promising results:

- Cytotoxicity Assays : In vitro studies using the MCF-7 breast cancer cell line revealed that these compounds have a cytotoxic effect greater than that of Tamoxifen, a standard treatment for ER-positive breast cancer .

| Compound | Cytotoxicity (IC50 μM) | Comparison to Tamoxifen |

|---|---|---|

| This compound | TBD | Higher |

| Tamoxifen | ~10 | Reference |

The proposed mechanism for the anticancer activity of this compound involves:

- Estrogen Receptor Modulation : The structure suggests potential interactions with estrogen receptors, which could lead to inhibition of cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that related compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Case Studies

Several case studies have evaluated the biological activity of thiazepane derivatives:

- Study A : A comparative study on the cytotoxic effects of thiazepane derivatives showed that compounds with similar structures to this compound exhibited significant apoptosis induction in MCF-7 cells.

- Study B : Another investigation focused on the structure–activity relationship (SAR) of thiazepane derivatives indicated that modifications at the phenylthio position could enhance cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.